1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2-methylphenyl group and at position 4 with a piperazine moiety bearing a furan-2-carbonyl group. The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in medicinal chemistry due to its structural resemblance to purines, enabling interactions with kinase ATP-binding sites . The furan-2-carbonyl substituent on piperazine introduces electron-rich aromaticity, which may modulate pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
furan-2-yl-[4-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-15-5-2-3-6-17(15)27-20-16(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-7-4-12-29-18/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUIHJJLSQSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(2-methylphenyl)-1H-pyrazole with formamide under reflux conditions (Scheme 1). This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, involves:
- Formation of the pyrazole intermediate : 5-Amino-1-(2-methylphenyl)-1H-pyrazole is prepared by reacting 2-methylphenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.
- Cyclization to pyrazolo[3,4-d]pyrimidine : Treatment with formamide at 120°C for 8 hours induces cyclization, yielding 1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing 4-chloro-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Key Reaction Parameters :
Acylation with Furan-2-Carbonyl Chloride
The final step involves acylating the piperazine nitrogen with furan-2-carbonyl chloride (Scheme 3):
- Reagents : Furan-2-carbonyl chloride (1.2 equivalents), triethylamine (2 equivalents) in dichloromethane.
- Conditions : Room temperature, 12 hours under nitrogen.
- Purification : Crystallization from hexane/ethyl acetate (3:1).
Yield : 85–88%.
Mechanistic Insights and Optimization Strategies
Vilsmeier-Haack Reaction in Pyrimidine Ring Formation
The cyclization step employs a Vilsmeier-type mechanism, where dimethylformamide (DMF) and phosphorus tribromide (PBr₃) generate a reactive iminium intermediate. This intermediate facilitates the intramolecular cyclization of the pyrazole-aminonitrile precursor, forming the pyrimidine ring.
Critical Factors :
Piperazine Coupling: Steric and Electronic Effects
The nucleophilic substitution at the pyrimidine C4 position is influenced by:
Acylation Efficiency
The high yield of the acylation step is attributed to:
- Activation of the Carbonyl : Furan-2-carbonyl chloride’s electrophilic carbon readily reacts with the piperazine nitrogen.
- Base Role : Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Comparative Analysis of Synthetic Routes
Table 1. Yield Comparison of Linear vs. Convergent Synthesis
| Step | Linear Approach Yield (%) | Convergent Approach Yield (%) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 78 | 82 |
| Piperazine Coupling | 65 | 70 |
| Acylation | 85 | 88 |
| Overall Yield | 45 | 72 |
The convergent approach, which synthesizes the pyrazolo[3,4-d]pyrimidine and piperazine-furan-2-carbonyl segments separately before coupling, outperforms linear methods by minimizing intermediate losses.
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine moiety.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Scaffold
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to varied biological profiles:
Key Observations :
- Substituent Flexibility : The piperazine-furan carbonyl group in the target compound distinguishes it from urea-linked (e.g., 1n ) or hydrazide-containing analogues (e.g., ). Piperazine derivatives often exhibit improved solubility compared to bulkier aryl groups .
- Bioactivity Correlation : Urea derivatives (e.g., 1n ) show potent kinase inhibition due to hydrogen-bonding interactions, while benzothiazole derivatives (e.g., 3j ) demonstrate broader antimicrobial activity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group increases logP compared to polar substituents like methoxybenzohydrazide () or benzothiazole ().
- Kinase Selectivity : Piperazine-linked compounds (e.g., ) often target kinases like RAF or JAK due to their ability to occupy hydrophobic pockets .
- Metabolic Stability : Furan rings may undergo oxidative metabolism, whereas halogenated aryl groups (e.g., ) enhance stability .
Biological Activity
1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo compounds. Its unique structural features, including a piperazine ring and a pyrazolo[3,4-d]pyrimidine moiety, suggest significant potential for various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H21N5O2
Structural Features :
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms |
| Pyrazolo[3,4-d]pyrimidine Moiety | A bicyclic structure known for diverse biological activities |
| Furan-2-carbonyl Group | Enhances reactivity and potential interactions |
Anticancer Properties
Research indicates that compounds with pyrazolo structures often exhibit anticancer properties. Specifically, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values : Ranged from 45–97 nM for MCF-7 and 6–99 nM for HCT-116, indicating potent cytotoxic effects against these cancer types .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Pyrazolo derivatives generally demonstrate selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes:
- Selectivity Index (SI) : Some derivatives exhibit SI values significantly higher than traditional anti-inflammatory drugs like celecoxib, suggesting enhanced safety profiles .
This compound primarily targets cyclin-dependent kinase 2 (CDK2), inhibiting its activity. This interaction disrupts cell cycle regulation pathways, leading to apoptosis in cancer cells .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common reagents include halogenated intermediates and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The synthetic route is crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact .
Research Applications
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Biological Studies : Investigated for antimicrobial properties alongside anticancer efficacy.
- Material Science : Potential use in developing novel materials with unique electronic properties .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on COX Inhibition :
- Anticancer Evaluation :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
